REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH2:4][CH2:3]1>C(OCC)(=O)C>[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
C=C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
stannous chloride dihydrate
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
sodium hydroxide solution was added
|
Type
|
CUSTOM
|
Details
|
to give a final pH of 8
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and then dried
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CCN(CC1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |